2-Naphthalenamine, N-(1-methylethyl)-
Description
Properties
CAS No. |
53622-39-2 |
|---|---|
Molecular Formula |
C13H15N |
Molecular Weight |
185.26 g/mol |
IUPAC Name |
N-propan-2-ylnaphthalen-2-amine |
InChI |
InChI=1S/C13H15N/c1-10(2)14-13-8-7-11-5-3-4-6-12(11)9-13/h3-10,14H,1-2H3 |
InChI Key |
SIZAEFGOHCBUPV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC1=CC2=CC=CC=C2C=C1 |
Origin of Product |
United States |
Scientific Research Applications
N-(Isopropyl)naphthalen-2-amine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of new therapeutic agents.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
N-(Isopropyl)naphthalen-2-amine is structurally similar to other naphthalene derivatives, such as N-ethyl-naphthalen-2-amine and N-methyl-naphthalen-2-amine. its unique isopropyl group imparts distinct chemical and biological properties that differentiate it from these compounds. For instance, the isopropyl group may enhance the compound's lipophilicity, affecting its ability to penetrate cell membranes and interact with biological targets.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : 2-Naphthalenamine, N-(1-methylethyl)-
- CAS Registry Number : 64181-63-1
- Molecular Formula : C₁₃H₁₅N
- Structure : A naphthalene ring substituted with an amine group at the 2-position, where the amine is further alkylated with an isopropyl (1-methylethyl) group.
Key Characteristics :
- Derived from 2-naphthylamine (CAS 91-59-8), a known carcinogen .
- The isopropyl substituent likely alters physicochemical properties (e.g., solubility, volatility) and reduces direct toxicity compared to the parent compound.
Comparison with Structurally Similar Compounds
Substituent Variations on the Amine Group
Analysis :
Functional Group Modifications on the Naphthalene Ring
Analysis :
Chiral and Stereochemical Variants
Analysis :
Physicochemical Properties
Toxicity and Regulation
- The parent compound 2-naphthylamine is carcinogenic, but alkylation (e.g., isopropyl in ) may mitigate toxicity.
- Regulatory status varies: The target compound is on the NDSL, while diazenyl derivatives (e.g., ) may require hazard assessments for azo group toxicity.
Q & A
Q. What spectroscopic methods are recommended for characterizing 2-Naphthalenamine, N-(1-methylethyl)-?
Methodological Answer: To confirm the structure and purity of this compound, employ a combination of:
- Infrared Spectroscopy (IR): Identify functional groups (e.g., amine N-H stretches) using peaks in the range of ~3064–2973 cm⁻¹ and aromatic C-H vibrations .
- High-Resolution Mass Spectrometry (HRMS): Validate molecular weight with exact mass measurements (e.g., HRMS-ESI for parent ion detection) .
- Nuclear Magnetic Resonance (NMR): Use ¹H/¹³C NMR to resolve substituent positions on the naphthalene ring and confirm the isopropyl group (e.g., δ 1.2–1.4 ppm for isopropyl CH₃ groups) .
- X-ray Crystallography: If crystalline, determine bond lengths and angles for structural validation .
Q. What synthetic routes are available for preparing N-(1-methylethyl)-substituted naphthalenamines?
Methodological Answer: Key approaches include:
- Palladium-Catalyzed C-H Activation: Utilize Pd catalysts with ligands (e.g., phosphines) to functionalize naphthalene rings. For example, coupling dimethylamine derivatives with 1-chloromethylnaphthalene under inert conditions (80–100°C, DMF solvent) .
- Nucleophilic Substitution: React 2-naphthylamine with isopropyl halides in the presence of a base (e.g., K₂CO₃) at reflux in THF .
- Reductive Amination: Reduce imine intermediates (formed from naphthalenamine and acetone) using H₂/Pd-C or NaBH₄ .
Q. Table 1: Representative Reaction Conditions
| Method | Catalyst/Reagent | Solvent | Temperature | Yield Range |
|---|---|---|---|---|
| Pd-Catalyzed C-H Bond | Pd(OAc)₂, DPPF | DMF | 100°C | 60–75% |
| Nucleophilic Substitution | K₂CO₃ | THF | Reflux | 50–65% |
Advanced Research Questions
Q. How can researchers resolve contradictions in toxicological data across studies?
Methodological Answer: Contradictions often arise from variations in:
- Species-Specific Responses: Compare data from human cell lines (e.g., hepatic HepG2) vs. rodent models, noting differences in metabolic enzymes (e.g., CYP450 isoforms) .
- Exposure Routes: Oral vs. inhalation studies may show divergent systemic effects due to bioavailability differences. For example, hepatic effects are more pronounced in oral studies .
- Dose-Response Relationships: Use meta-analysis to assess thresholds for toxicity, focusing on endpoints like renal dysfunction or oxidative stress markers .
Q. Table 2: Key Parameters for Cross-Study Comparisons
| Parameter | Example Values/Notes | Evidence |
|---|---|---|
| Species | Humans, rats, mice | |
| Exposure Duration | Acute (≤24h) vs. chronic (≥90 days) | |
| Health Outcomes | Hepatic enzyme elevation, DNA adduct formation |
Q. How to design experiments for studying metabolic pathways of this compound?
Methodological Answer:
- In Vitro Models: Use liver microsomes (human/rat) with NADPH cofactors to identify Phase I metabolites. Monitor reactions via LC-MS/MS with C18 columns and ESI+ detection .
- In Vivo Tracing: Administer ¹⁴C-labeled compound to rodents and analyze urine/plasma via radio-HPLC. Compare metabolite profiles across sexes and strains .
- Computational Prediction: Apply QSAR models (e.g., OECD Toolbox) to predict reactive metabolites and prioritize experimental validation .
Q. What analytical methods are suitable for detecting trace impurities in synthesized batches?
Methodological Answer:
- Gas Chromatography-Mass Spectrometry (GC-MS): Detect volatile byproducts (e.g., unreacted isopropylamine) using DB-5MS columns and EI ionization .
- HPLC-UV/FLD: Quantify non-volatile impurities (e.g., naphthol derivatives) with C18 columns and gradient elution (acetonitrile/water) .
- Elemental Analysis: Verify purity by comparing calculated vs. observed C/H/N ratios (e.g., ±0.3% tolerance) .
Data Contradiction Analysis Framework
When conflicting data arise:
Audit Experimental Conditions: Check solvent purity, catalyst age, and reaction atmosphere (e.g., O₂ exclusion in Pd-catalyzed reactions) .
Validate Assay Reproducibility: Repeat toxicity assays with standardized protocols (e.g., OECD Guidelines 423 for acute oral toxicity) .
Cross-Reference Spectral Libraries: Compare IR/NMR data with authoritative databases (e.g., NIST Chemistry WebBook) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
